molecular formula C18H29NO4S2 B2638131 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine CAS No. 2034423-33-9

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine

Cat. No. B2638131
CAS RN: 2034423-33-9
M. Wt: 387.55
InChI Key: XLBAZNKQJGOZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine, also known as Boc-DMP-PS, is a chemical compound that has gained significant attention in scientific research applications. This compound is a piperidine derivative that is commonly used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

Chemiluminescence and Synthesis Applications

  • Synthesis and Base-induced Chemiluminescence : A study explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their stability and chemiluminescence upon base-induced decomposition. This research indicates applications in developing novel chemiluminescent materials and understanding the effects of sulfur substitutions on chemiluminescent properties (Watanabe et al., 2010).

Biological Activities and Ligand Development

  • Selective Ligand Development : Another research highlighted the synthesis of 4-piperidinylthioether and sulfone derivatives to find new selective ligands for the 5-HT2A receptor, indicating the relevance of these compounds in developing targeted therapies for neurological conditions (H. Wang et al., 2001).

Key Intermediates in Drug Synthesis

  • Intermediate for Vandetanib : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was reported as a key intermediate in the synthesis of Vandetanib, a drug used in cancer therapy, demonstrating the role of such compounds in the synthesis of clinically important drugs (Min Wang et al., 2015).

Antimicrobial and Enzymatic Activity Studies

  • Antimicrobial and Enzyme Inhibitory Activities : Research on the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed significant activity against butyrylcholinesterase enzyme, hinting at potential therapeutic applications for enzyme-related disorders (Khalid et al., 2013).

properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S2/c1-18(2,3)24-13-14-8-6-7-11-19(14)25(20,21)15-9-10-16(22-4)17(12-15)23-5/h9-10,12,14H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBAZNKQJGOZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.